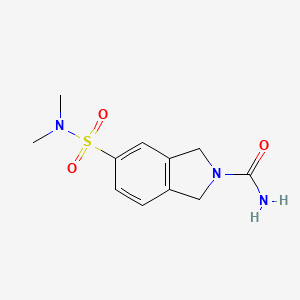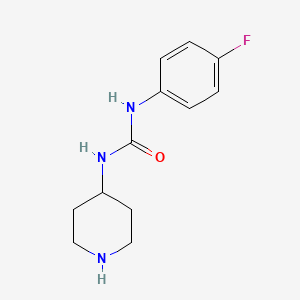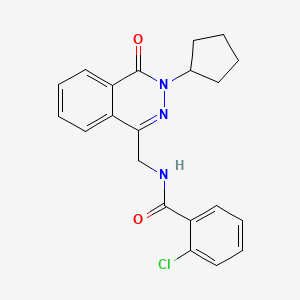
(E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide, also known as CP-544326, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2001 and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, research has shown that certain acrylamide compounds can be effective in preventing corrosion of metals like copper in acidic environments. This is significant for industries that use or produce metal components that are susceptible to corrosion (Abu-Rayyan et al., 2022).
Material Science in Cell Mechanobiology : In the field of cell mechanobiology, polyacrylamide is a key material. Studies have been conducted to optimize polyacrylamide substrates for protein patterning. This involves the functionalization of polyacrylamide with certain groups to allow for better control over the interactions between cells and the substrate, which is crucial for understanding cellular mechanics and behaviors (Poellmann & Wagoner Johnson, 2013).
Organic Synthesis and Rearrangements : Acrylamide derivatives are involved in complex organic synthesis processes, such as the O,N and N,N double rearrangement. These rearrangements are crucial for the synthesis of various organic compounds, which can have applications ranging from pharmaceuticals to advanced materials (Yokoyama et al., 1985).
Polymerization and Material Properties : The study of the polymerization of acrylamide derivatives, such as in the case of N-acryloyl-l-phenylalanine methyl ester, provides insights into creating polymers with specific properties. Controlled polymerization methods like RAFT (Reversible Addition−Fragmentation chain Transfer) allow for the synthesis of polymers with desired molecular weights, polydispersity, and structural properties. Such polymers have potential applications in biomedicine and material science (Mori et al., 2005).
Adsorption and Environmental Applications : Hydrophobic and amphoteric hydrogels based on acrylamide derivatives are being explored for their ability to adsorb dyes and pollutants from industrial wastewater. These materials could offer efficient and cost-effective solutions for water treatment and environmental protection (Sarmah & Karak, 2020).
Biomedical Applications : Acrylamide derivatives are studied for their potential in drug delivery systems. By modifying polymers with hydroxyl groups or other functional groups, researchers can create systems that respond to specific stimuli (like pH changes) to release drugs in a controlled manner, which is crucial for targeted therapy and reducing side effects (Kenawy et al., 2007).
Solar Cell Applications : Certain acrylamide derivatives are used in the development of organic sensitizers for solar cells. These sensitizers are designed to improve the efficiency of solar energy conversion, representing a significant advancement in renewable energy technologies (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-9-10-19-15(7-1-2-8-15)12-16-14(18)6-5-13-4-3-11-20-13/h3-6,11,17H,1-2,7-10,12H2,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAHOSKQVYQMLT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)
![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)
![1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2981720.png)
![3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2981724.png)
![1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2981725.png)

![N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2981727.png)
![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)
![methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2981729.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)